![molecular formula C12H13F3N2O3 B1394261 Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate CAS No. 1229625-08-4](/img/structure/B1394261.png)
Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate
Übersicht
Beschreibung
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms. The trifluoromethyl group and the butanoate ester group suggest that this compound could have interesting reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrazole ring, the trifluoromethyl group, and the butanoate ester group. These groups could potentially influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and reactivity .Wissenschaftliche Forschungsanwendungen
Fluorine-Containing Heterocyclic Derivatives
Research by Sokolov and Aksinenko (2012) explored the formation of fluorine-containing heterocyclic 3-methyl-1-phenylpyrazol-5-one derivatives. This study demonstrates the chemical versatility and potential for developing novel compounds with this chemical structure (Sokolov & Aksinenko, 2012).
Cyclocondensation Reactions
The work of Wardell, Skakle, Low, and Glidewell (2007) investigated the molecular structures resulting from the cyclocondensation reactions involving methyl 3-oxobutanoate and various hydrazines. This research provides insight into the molecular behaviors and potential applications in creating complex molecular structures (Wardell et al., 2007).
Heterocyclization in Synthetic Chemistry
Flores et al. (2014) reported on the efficient heterocyclization of methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate into isoxazole and pyrazole derivatives, highlighting the chemical's synthetic utility in creating a variety of compounds with potential biological relevance (Flores et al., 2014).
Michael-Wittig Reactions
The study by Moorhoff (1997) focused on the Michael-Wittig condensations involving methyl 3-oxo-4-(triphenylarsoranylidene)butanoate, leading to the synthesis of highly functionalized cyclohexenonedicarboxylates, indicating the compound's usefulness in complex organic syntheses (Moorhoff, 1997).
Anticancer Agents
Sayed et al. (2019) explored the synthesis of thiazolyl-pyrazole derivatives with significant anticancer properties, demonstrating the potential medical applications of compounds derived from methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate (Sayed et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-20-10(19)5-7(18)6-17-9-4-2-3-8(9)11(16-17)12(13,14)15/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCAAQZAWHFCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CN1C2=C(CCC2)C(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



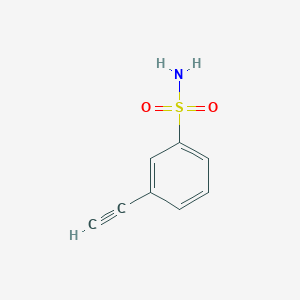
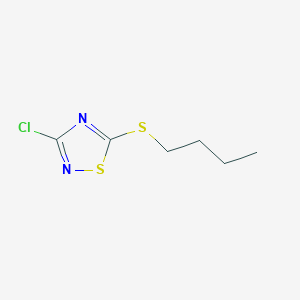
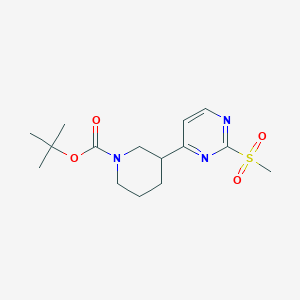


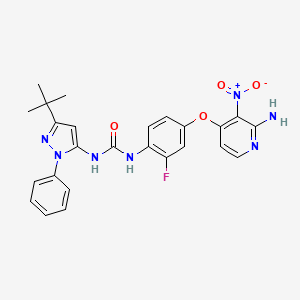

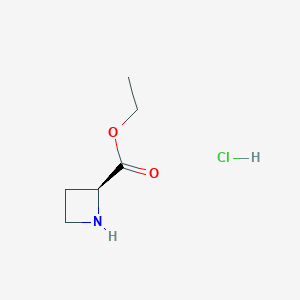
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B1394194.png)
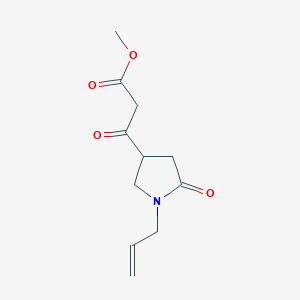

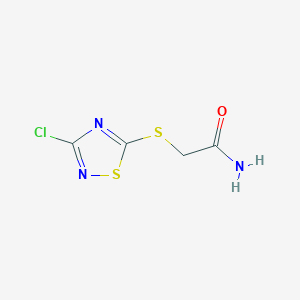
![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)
